molecular formula C6H12O3 B3029122 Propyl L-lactate CAS No. 53651-69-7

Propyl L-lactate

Cat. No. B3029122
CAS RN: 53651-69-7
M. Wt: 132.16 g/mol
InChI Key: ILVGAIQLOCKNQA-YFKPBYRVSA-N
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Description

Propyl L-lactate is a compound that has been identified in various alcoholic beverages, particularly in Chinese Baijiu, where it contributes to the aroma profile. It has been detected using gas chromatography-mass spectrometry (GC-MS) and is considered an odor-active component due to its significant odor activity values (OAVs) in certain beverages like Baijiu and tequila .

Synthesis Analysis

The synthesis of propyl L-lactate can be indirectly inferred from studies on the production of related compounds. For instance, propylene glycol (PG), which can be derived from lactic acid (LA), is synthesized via catalytic hydrogenation of lactate ions. This process can utilize crude calcium lactate obtained from sugar beet pulp fermentation as a substrate . Additionally, electrocatalytic hydrogenation (ECH) of LA has been reported to produce lactaldehyde and PG under mild conditions, which suggests potential pathways for the synthesis of propyl L-lactate through similar reduction processes .

Molecular Structure Analysis

While the specific molecular structure analysis of propyl L-lactate is not detailed in the provided papers, the synthesis of molecularly defined lactic acid oligomers and polymers has been described. These syntheses involve orthogonal protective groups and coupling reactions, which could be relevant to the structural analysis of propyl L-lactate if similar synthetic strategies are employed .

Chemical Reactions Analysis

The chemical reactions involving propyl L-lactate are not explicitly discussed in the provided papers. However, the enzymatic esterification for glycoside lactate synthesis in an organic solvent has been studied, where lactic acid reacts with propyl-glycoside. This reaction, catalyzed by immobilized lipase, achieves a conversion rate of 66%, indicating that enzymatic methods could be applicable to the synthesis of propyl L-lactate .

Physical and Chemical Properties Analysis

The physical and chemical properties of propyl L-lactate are not directly reported in the provided papers. However, the occurrence of propyl lactate in Chinese Baijius and its detection thresholds suggest that it has distinct sensory properties that can be quantified. The OAVs indicate its impact on the aroma of beverages, which is a critical aspect of its chemical properties . Additionally, the synthesis of butyl lactate, a related compound, through the reaction of ammonium lactate with n-butanol at high temperatures, provides insights into the potential physical properties of propyl lactate, such as boiling point and solubility, which could be inferred by analogy .

Scientific Research Applications

Occurrence in Alcoholic Beverages

Propyl L-lactate has been detected in various alcoholic beverages, indicating its role in contributing to their aroma profiles. It was first identified in Chinese Baijiu, a type of Chinese liquor. Later studies found its presence in beer and tequila. In beers from 11 different countries, propyl lactate concentrations ranged from 0.23–51.71 µg L−1, whereas in tequila, concentrations ranged from 0.77–12.14 mg L−1. These findings suggest that propyl lactate is a widespread component in certain alcoholic beverages and plays a significant role in their odor characteristics (Sun et al., 2018). Similarly, Wu et al. (2015) reported its detection in 72 Chinese Baijius, with its levels varying significantly among different distillates and contributing notably to their aroma (Wu et al., 2015).

Lactate Metabolism Research

In the broader context of lactate metabolism, propyl L-lactate forms part of the ongoing research. Ferguson et al. (2018) discussed the historical context and current understanding of lactate metabolism, highlighting its role as a significant player in coordinating whole-body metabolism (Ferguson et al., 2018). Additionally, Brooks (2018) explored lactate's roles as an energy source, a gluconeogenic precursor, and a signaling molecule, underlining the importance of lactate shuttle concepts in both clinical and exercise physiology contexts (Brooks, 2018).

Application in Sensors and Biotechnology

Propyl L-lactate's derivatives have been studied in the development of sensors and biotechnological applications. Sartain et al. (2006) reported on the development of a holographic sensor for real-time measurement of L-lactate, potentially applicable in sports medicine and clinical diagnostics (Sartain et al., 2006). Rattu et al. (2020) reviewed lactate detection sensors, discussing the significance of L-lactate in various industries and the development of high-throughput nanobiosensors for on-site lactate detection (Rattu et al., 2020).

Contribution to Nanocomposite Materials

The synthesis and properties of anisotropic derivatives of L-lactic acid, including its nanocomposites, have been explored. These materials are capable of interacting with inorganic nanoparticles, suggesting potential applications in creating new nanocomposite materials (Bezborodov et al., 2018).

Clinical and Biological Applications

In clinical and biological contexts, propyl L-lactate and its derivatives are significant. For example, Carrard et al. (2016) investigated the antidepressant-like effects of L-lactate in animal models, revealing its potential role in treating depression (Carrard et al., 2016). Berthet et al. (2009) studied lactate’s neuroprotective role after cerebral ischemia, providing insights into its therapeutic potential in neurological conditions (Berthet et al., 2009).

Safety And Hazards

Safety data sheets suggest that Propyl L-lactate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on lactate and its derivatives, including Propyl L-lactate, is ongoing. Lactate is being explored as a signaling molecule, and its role in diseases such as cancer, inflammation, and sepsis is being investigated . The role of lactylation in the brain is also a subject of current research .

properties

IUPAC Name

propyl (2S)-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGAIQLOCKNQA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042344
Record name Propyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl (2S)-2-hydroxypropanoate

CAS RN

53651-69-7
Record name Propyl (2S)-2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53651-69-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl lactate, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053651697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, propyl ester, (2S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propyl (2S)-2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL LACTATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71C4733FP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JJ Clary, VJ Feron, JA Van Velthuijsen - Regulatory toxicology and …, 1998 - Elsevier
Lactate esters have an oral LD 50 greater than 2000 mg/kg and the inhalation LC 50 is generally above 5000 mg/m 3 and they may be potential eye and skin irritants, but not skin …
Number of citations: 114 www.sciencedirect.com
JJ Clary, VJ Feron, JA Van Velthuijsen - Regulatory Toxicology and …, 2001 - Elsevier
… The calculated time in which at least 99% would be hydrolyzed by nasal epithelium is for ethyl-Llactate and n-propyl-L-lactate the same (0.9 second) and faster than that of lauryl-L-…
Number of citations: 3 www.sciencedirect.com
FM Lamberti, LA Román-Ramírez, P Mckeown… - Processes, 2020 - mdpi.com
Alkyl lactates are green solvents that are successfully employed in several industries such as pharmaceutical, food and agricultural. They are considered prospective renewable …
Number of citations: 16 www.mdpi.com
HH Baer, F Kienzle - The Journal of Organic Chemistry, 1967 - ACS Publications
… Isopropyl L-lactate was … The acetyl derivative (350 mg) was added in small portions to isopropyl L-lactate (2 ml) containing sodium isopropoxide (250 mg) and 2-propanol (0.2 ml).23 …
Number of citations: 10 pubs.acs.org
R Petrus, D Bykowski, P Sobota - ACS Catalysis, 2016 - ACS Publications
In this work, we investigated the possible use of polylactide (PLA), a biodegradable polymer obtained from renewable biofeedstock, to produce a range of industrially useful lactic acid …
Number of citations: 85 pubs.acs.org

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